Rescinnamine

Sedation CNS pharmacology Rauwolfia alkaloids

Rescinnamine is a structurally distinct Rauwolfia indole alkaloid irreplaceable by reserpine, deserpidine, or syrosingopine. Differentiators: (1) uniquely activates MSH2/MSH6-dependent caspase-3/9 apoptosis (IC50 39 μM in MSH2-proficient cells, 2.6× selectivity over MSH2-deficient); (2) only 1/3–1/4 the sedative potency of reserpine, enabling cleaner antihypertensive screening without confounding behavioral depression; (3) validated LC-MS/MS reference standard with published MRM transitions (m/z 635.34 > 221.03) and LLOQ of 0.27 ng/mL. Essential chemical probe for MMR biology, anticancer lead optimization, and Rauwolfia alkaloid quantification. For R&D use only.

Molecular Formula C35H42N2O9
Molecular Weight 634.7 g/mol
CAS No. 24815-24-5
Cat. No. B1680530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRescinnamine
CAS24815-24-5
SynonymsAnaprel, Apoterin, Apoterin S, Rescinnamine;  Cartric, CCRIS 4711;  CCRIS-4711;  CCRIS4711, Cinnaloid, Cinnasil, Moderil, Rescisan, Resealoid, Reserpinine, Scinnamina
Molecular FormulaC35H42N2O9
Molecular Weight634.7 g/mol
Structural Identifiers
SMILESCOC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC
InChIInChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+/t20-,24+,26-,29-,31+,34+/m1/s1
InChIKeySZLZWPPUNLXJEA-QEGASFHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 61 °F (NTP, 1992)
Practically insol in water;  moderately sol in methanol, benzene, chloroform, and other organic solvents
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rescinnamine (CAS 24815-24-5): A Structurally Distinct Rauwolfia Indole Alkaloid for Hypertension and MSH2-Dependent Apoptosis Research


Rescinnamine is a methyl ester indole alkaloid obtained from Rauwolfia serpentina and related species, historically approved in 1956 as an antihypertensive agent under brand names including Moderil, Cinnasil, and Anaprel [1]. It functions as an angiotensin-converting enzyme (ACE) inhibitor, blocking the conversion of angiotensin I to angiotensin II, thereby reducing peripheral vascular resistance and blood pressure [1][2]. Structurally, rescinnamine is an analog of reserpine, differing by the substitution of a trimethoxycinnamoyl ester moiety at the C18 position rather than the trimethoxybenzoyl group found in reserpine [1]. This structural divergence confers distinct pharmacological properties, including reduced sedative potency and unique activity in inducing MSH2/MSH6-dependent apoptosis in cancer cells, distinguishing it from other Rauwolfia alkaloids in both antihypertensive and emerging oncology research applications [3][4].

Why Rescinnamine Cannot Be Replaced by Reserpine or Other Rauwolfia Alkaloids in Research and Development Pipelines


Rescinnamine occupies a unique pharmacological niche that precludes simple substitution with reserpine, deserpidine, syrosingopine, or other in-class alkaloids. Despite sharing a common yohimban core scaffold, rescinnamine demonstrates a distinct profile of potency, target engagement, and side effect liability across multiple quantitative dimensions. In sedative activity assays, rescinnamine is only one-third to one-fourth as effective as reserpine and deserpidine in mice, indicating substantially lower CNS depressant activity [1]. In hypertensive patients, rescinnamine at an average dose of 1.5 mg exhibits the least hypotensive effect among tested Rauwolfia alkaloids, while simultaneously offering a favorable side effect profile with almost no adverse events reported at this dosage [2]. Furthermore, rescinnamine uniquely activates the MSH2/MSH6-dependent apoptotic pathway in cancer cells—a property not shared by commercially available reserpine analogs—with IC50 values in the micromolar range against MSH2-proficient endometrial cancer cells [3]. These quantitative differentials across sedation, cardiovascular efficacy, and targeted cytotoxicity render rescinnamine irreplaceable for specific research applications, particularly in mismatch repair protein biology and the development of novel anticancer leads.

Quantitative Differentiation of Rescinnamine Against Its Closest Rauwolfia Alkaloid Comparators: A Product-Specific Evidence Guide


Rescinnamine Exhibits 3- to 4-Fold Lower Sedative Potency Than Reserpine and Deserpidine in Mice

In a direct head-to-head comparison using the roller-cage technique to assess sedative activity in mice, rescinnamine demonstrated markedly lower sedative potency relative to its closest structural analogs. Solutions of reserpine and deserpidine were nearly equipotent and produced identical dose-response curves, whereas solutions of rescinnamine were only one-third to one-fourth as effective at equivalent oral doses [1]. Methylcellulose suspensions of rescinnamine and deserpidine retained potencies and dose-response curve slopes similar to their respective solutions, confirming that the reduced sedative activity of rescinnamine is intrinsic to the compound rather than an artifact of formulation [1].

Sedation CNS pharmacology Rauwolfia alkaloids Behavioral pharmacology

Rescinnamine Displays the Least Hypotensive Effect Among Four Rauwolfia Alkaloids in Hypertensive Patients at 1.5 mg Average Dose

A comparative clinical study of 80 patients with benign essential hypertension directly evaluated the hypotensive effects of reserpine, alseroxylon, deserpidine, and rescinnamine. Reserpine at an average dosage of 0.5 mg and alseroxylon fraction at 4.5 mg both produced a satisfactory hypotensive response. Deserpidine produced a hypotensive response similar to reserpine with a lower incidence of lethargy and depression. In contrast, rescinnamine at an average dose of 1.5 mg exhibited the least hypotensive effect of any drug tested in this cohort [1]. Notably, the study observed that rescinnamine produced almost no side effects at this dosage [1].

Hypertension Antihypertensive Clinical pharmacology Blood pressure

Rescinnamine Shows Improved MSH2-Dependent Cytotoxicity with a Selectivity Ratio of 2.6-Fold in Cancer Cells

Computational screening of 2,000 compounds targeting the MSH2/MSH6 death conformation identified rescinnamine and reserpine as leads. Rescinnamine exhibited the best cytotoxic activity among tested analogs by activating pro-apoptotic proteins including caspase-3 and caspase-9 [1]. Quantitative analysis using paired isogenic cell lines revealed that rescinnamine induces MSH2-dependent cell death with an IC50 of 87 μM (range: 53–150 μM) in MSH2-deficient HEC59 cells compared to an IC50 of 39 μM (range: 32–47 μM) in MSH2-proficient HEC59+chr.2 cells, yielding a 2.6-fold selectivity ratio favoring MSH2-proficient cells [2]. This selectivity demonstrates functional dependence on mismatch repair protein status. In contrast, none of the commercially available reserpine analogs showed significant promise in inducing MSH2-dependent cell death, establishing rescinnamine as a structurally privileged lead [1].

MSH2 Apoptosis Mismatch repair Cancer pharmacology Cytotoxicity

Rescinnamine Significantly Increases mdr1 and P-Glycoprotein Expression in Human Colon Carcinoma Cells, Sharing MDR Pharmacophore Requirements with Reserpine

A structure-function relationship study of reserpine and yohimbine analogues demonstrated that both reserpine and rescinnamine increase mdr1 and P-glycoprotein (P-gp) expression in human colon carcinoma cells. Treatment with 10 μM reserpine increased mdr1 and P-gp expression by 4- to 10-fold over 48 hours in the LS180-Ad50 cell line, which expresses moderate baseline mdr1 levels [1]. Rescinnamine, along with trimethoxybenzoylyohimbine and LY191401, similarly increased both mdr1 and P-gp expression significantly, confirming that all three compounds contain the structural elements defining the MDR pharmacophore [1]. The induced P-gp was functional, as determined by reduced rhodamine 123 retention, and the induction was suppressed by an RNA synthesis inhibitor, indicating transcriptional regulation [1].

Multidrug resistance P-glycoprotein MDR1 Cancer chemotherapy Efflux transporter

Rescinnamine Produces Norepinephrine Depletion Equivalent to Reserpine at 5 mg/kg in Rat Arterial Vasomotor Nerves, with Complete Depletion at 15 mg/kg

A fluorescence histochemical study directly compared the effects of rescinnamine, syrosingopine, and reserpine on noradrenaline localization in sympathetic nerve endings of the rat femoral artery and abdominal aorta. Oral administration of rescinnamine at 5 mg/kg produced essentially the same degree of noradrenaline fluorescence depletion as 5 mg/kg reserpine in both normal rats and spontaneously hypertensive rats (SHR) [1]. Complete disappearance of noradrenaline fluorescence was achieved with 15 mg/kg rescinnamine, whereas 30 mg/kg syrosingopine was required to achieve the same complete depletion [1]. This indicates that rescinnamine is approximately twice as potent as syrosingopine in depleting peripheral adrenergic nerve noradrenaline stores while demonstrating equipotency to reserpine at the 5 mg/kg dose level [1].

Norepinephrine Sympathetic nerve Catecholamine depletion Fluorescence histochemistry Vasomotor

Rescinnamine Achieves Lower Limit of Quantification of 0.27 ng/mL in Human Plasma via Validated UPLC-MS/MS Method

A validated UPLC-MS/MS method was developed for the simultaneous determination of reserpine, rescinnamine, and yohimbine in human plasma [1]. The method utilized a C18 column (50 × 2.1 mm, 1.7 μm particle size) with a mobile phase of acetonitrile:water:formic acid (60:40:0.1%, v/v/v) at a flow rate of 0.2 mL/min, and detection was performed using electrospray ionization in positive mode with multiple reaction monitoring (MRM) [1]. The precursor-to-product ion transition for rescinnamine was m/z 635.34 > 221.03. The analytical response was linear in the range of 0.27–300 ng/mL for rescinnamine, with a lower limit of quantification (LLOQ) of 0.27 ng/mL. For comparison, reserpine achieved an LLOQ of 0.36 ng/mL (linear range 0.36–400 ng/mL) and yohimbine achieved 0.23 ng/mL (0.23–250 ng/mL) [1]. The method demonstrated reproducible results and was deemed reliable for pharmacokinetic and toxicological analysis [1].

Pharmacokinetics Bioanalysis UPLC-MS/MS Plasma quantification Method validation

Optimal Research and Industrial Applications of Rescinnamine Based on Quantitatively Verified Differentiation


Chemical Probe for Studying MSH2/MSH6-Dependent Apoptosis and Mismatch Repair Protein Biology

Rescinnamine serves as a validated chemical probe for investigating the mismatch repair protein-dependent cell death pathway, with an IC50 of 39 μM in MSH2-proficient cells and a 2.6-fold selectivity ratio over MSH2-deficient cells [1]. Unlike reserpine and other commercially available Rauwolfia alkaloids, rescinnamine uniquely activates caspase-3 and caspase-9 in an MSH2-dependent manner while remaining independent of p53 status [1][2]. This property enables researchers to dissect the contributions of MMR proteins to chemotherapeutic response and to identify novel synthetic lethal interactions in tumors with defined MMR status.

Reference Standard for Negative Control in Antihypertensive Drug Screening with Minimal CNS Confounding

Rescinnamine is the optimal reference compound for antihypertensive screening programs requiring a negative control that minimizes CNS-mediated sedation. With sedative potency only one-third to one-fourth that of reserpine and deserpidine in mice [1], and the least hypotensive effect among four Rauwolfia alkaloids in hypertensive patients at 1.5 mg average dose [2], rescinnamine provides a low-efficacy baseline against which novel cardiovascular agents can be benchmarked without the confounding influence of profound behavioral depression that characterizes reserpine-treated animals.

Lead Scaffold for Medicinal Chemistry Optimization Toward Novel Anticancer Agents

Rescinnamine represents a structurally privileged lead scaffold for developing novel anticancer therapeutics targeting the MSH2/MSH6 death conformation. Computational modeling and synthetic studies have demonstrated that rescinnamine can be structurally modified to enhance cytotoxicity while retaining MSH2-dependent selectivity [1]. The compound's established safety profile (no known genotoxic or chromosome destabilizing effects [1]) and the availability of validated bioanalytical methods with an LLOQ of 0.27 ng/mL in human plasma [3] support its advancement as a starting point for lead optimization campaigns.

Analytical Reference Material for UPLC-MS/MS Method Development and Quality Control

Rescinnamine is an essential analytical reference material for laboratories developing or validating LC-MS/MS methods for Rauwolfia alkaloid quantification. A fully validated UPLC-MS/MS method with established MRM transitions (m/z 635.34 > 221.03), linear range (0.27–300 ng/mL), and LLOQ (0.27 ng/mL) in human plasma has been published [1]. This method enables the simultaneous determination of rescinnamine alongside reserpine and yohimbine, providing a robust platform for pharmacokinetic studies, toxicological analysis, and quality control of Rauwolfia-derived botanical products and pharmaceutical formulations.

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